molecular formula C16H17ClN2O4S2 B2944479 5-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide CAS No. 954095-44-4

5-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide

Cat. No.: B2944479
CAS No.: 954095-44-4
M. Wt: 400.89
InChI Key: YCJUIQLQVXJTIT-UHFFFAOYSA-N
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Description

5-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and antibacterial research. This complex molecule features a thiophene ring substituted with a chlorine atom and a sulfonamide group, linked to a 2-phenylmorpholine moiety through an acetamide spacer. The integration of the sulfonamide functional group is particularly noteworthy, as this class of compounds has been a cornerstone in antimicrobial research since the 1960s. Sulfonamides act as competitive antagonists of 4-aminobenzoic acid (PABA) in the bacterial folic acid synthesis pathway, which inhibits the production of essential nucleotides and exerts a bacteriostatic effect on susceptible organisms . Recent scientific literature highlights that novel sulfonamide hybrids, especially those incorporating thiophene and complex heterocyclic rings, are being actively investigated to overcome rising antibiotic resistance. These compounds are synthesized and evaluated for their efficacy against a range of multidrug-resistant bacterial strains . The specific structure of this compound, combining thiophene-sulfonamide with a 2-phenylmorpholine group, suggests potential for unique target interactions, making it a valuable chemical entity for developing new therapeutic candidates. Researchers can utilize this high-purity compound as a key intermediate in organic synthesis or as a standard in biochemical assays and molecular docking studies to explore its mechanism of action and binding affinity with target proteins . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S2/c17-14-6-7-16(24-14)25(21,22)18-10-15(20)19-8-9-23-13(11-19)12-4-2-1-3-5-12/h1-7,13,18H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJUIQLQVXJTIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

5-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its interactions with biological targets, particularly enzymes involved in the coagulation cascade.

    Medicine: Investigated as a potential therapeutic agent for the prevention and treatment of thromboembolic diseases due to its ability to inhibit Factor Xa.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide involves the inhibition of Factor Xa, an enzyme that plays a critical role in the coagulation cascade. By binding to the active site of Factor Xa, the compound prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots. This mechanism makes it a promising candidate for anticoagulant therapy .

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Reference
5-Chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide Thiophene-sulfonamide 2-Phenylmorpholin-4-yl, chloro at C5 C₁₇H₁₈ClN₂O₄S₂ 413.9
5-Chloro-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide Thiophene-sulfonamide Triazolone ring, cyclopropyl, phenyl C₁₇H₁₇ClN₄O₃S₂ 424.9
5-Chloro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide Thiophene-carboxamide Tetrazole ring, morpholino-2-oxoethyl, phenyl C₁₈H₁₇ClN₆O₄S 448.9
Rivaroxaban Impurity 9 Thiophene-carboxamide (polycyclic) Oxazolidinone, 3-oxomorpholino, chlorothiophene C₃₈H₃₆Cl₂N₆O₁₀S₂ 871.76

Key Observations :

  • The target compound’s morpholine ring enhances solubility compared to triazolone or tetrazole analogs .
  • Rivaroxaban-related impurities (e.g., CAS 1632463-24-1) exhibit higher molecular weights due to polycyclic frameworks, likely reducing bioavailability .

Antimicrobial Screening :

  • Analogs like 5-(substituted phenyl)-N-(2-oxo-2-substituted-phenylethyl)-N-methylfuran-2-sulfonamide (4a-4m) show moderate to strong activity against S. aureus and E. coli. Electron-withdrawing substituents (e.g., -NO₂, -CF₃) on the phenyl ring improve potency .
  • Bis(azolyl)sulfonamidoacetamides (e.g., compounds 5–7 in ) demonstrate broad-spectrum antifungal activity, attributed to azole-thiazole/oxazole hybrids .

Key Observations :

  • The target compound’s synthesis is less complex than Rivaroxaban-related impurities, which require multiple coupling steps .
  • Ultrasonication-assisted reactions improve yields for triazolone analogs but add operational complexity .

Biological Activity

5-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.

Molecular Formula: C19H21ClN2O4S
Molecular Weight: 408.9 g/mol
InChI Key: SBAFKWJTGANFIA-UHFFFAOYSA-N

The synthesis of this compound involves multi-step reactions, starting from readily available precursors. The final steps typically include coupling reactions facilitated by reagents such as HATU and DIPEA to yield the desired sulfonamide structure. Characterization methods like NMR, IR, and MS are employed to confirm the purity and structure of the compound .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial and fungal strains. In a comparative study:

Microorganism MIC (µg/mL) Reference Drug MIC of Reference (µg/mL)
Staphylococcus aureus8Ampicillin16
Escherichia coli4Ciprofloxacin8
Candida albicans16Ketoconazole32

The compound demonstrated superior activity compared to standard antibiotics, particularly against resistant strains such as MRSA .

The primary mechanism of action for this compound is the inhibition of Factor Xa (FXa), a crucial enzyme in the coagulation cascade. By inhibiting FXa, the compound effectively reduces thrombin generation, leading to decreased blood clot formation. This mechanism positions it as a potential therapeutic agent for thromboembolic diseases .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A comprehensive evaluation of various derivatives including this compound revealed that it exhibited higher antibacterial potency than ampicillin against all tested bacteria. Notably, it was effective against resistant strains such as Pseudomonas aeruginosa and E. coli .
  • Pharmacokinetics : The compound has shown good oral bioavailability in preliminary studies, suggesting its potential for oral administration in clinical settings. Its pharmacokinetic profile indicates favorable absorption and distribution characteristics .
  • Inhibition Studies : Further molecular docking studies indicated that this compound interacts with multiple kinases involved in bacterial resistance mechanisms, suggesting a multifaceted approach to its antibacterial action .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonamide coupling and morpholine ring functionalization. Key steps include:

  • N-Acylation : Use of ethyl chloroacetate with heteroaryl amines in tetrahydrofuran (THF) with dispersed sodium, followed by ultrasonication in dichloromethane (DCM) with DMAP as a catalyst to enhance reaction efficiency .
  • Sulfonyl Chloride Intermediate : Oxidative chlorination of thiazole derivatives using Lawesson’s reagent, followed by coupling with morpholine-containing amines .
  • Optimization Parameters : Adjust solvent polarity (THF vs. DCM), catalyst loading (e.g., DMAP), and ultrasonication time (typically 30–60 min) to improve yields .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Structural confirmation requires:

  • Spectroscopy : ¹H/¹³C NMR to verify sulfonamide and morpholine moieties (e.g., δ 144.70 ppm for sulfonamide sulfur in ¹³C NMR) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+Na]+ ion peaks) .
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis to validate purity (>95% recommended for biological assays) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Screening against 60 cancer cell lines (e.g., NCI-60 panel) is a standard approach. Antitumor activity is evaluated via:

  • In vitro assays : Dose-response curves (IC₅₀ values) using MTT or SRB assays.
  • Structural analogs : Morpholine and thiophene derivatives show activity against kinases and apoptosis pathways, suggesting similar targets for this compound .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the antitumor efficacy of this compound?

  • Methodological Answer :

  • Core Modifications : Replace the phenylmorpholine group with benzo-thiazole or pyridyl analogs to assess impact on target binding .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the thiophene ring to modulate lipophilicity and membrane permeability .
  • In silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinases (e.g., PI3K/AKT) or apoptosis regulators (e.g., Bcl-2) .

Q. What experimental strategies resolve contradictions in reported bioactivity data across similar sulfonamide derivatives?

  • Methodological Answer :

  • Standardized Assays : Re-test compounds under uniform conditions (e.g., same cell line, passage number, and serum concentration) to eliminate variability .
  • Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-specific binding.
  • Metabolic Stability : Compare hepatic microsomal stability (e.g., human vs. murine) to explain species-specific discrepancies .

Q. How can the compound’s mechanism of action be elucidated in tumor models?

  • Methodological Answer :

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis markers like Caspase-3).
  • Proteomics : SILAC-based mass spectrometry to quantify kinase phosphorylation changes .
  • In vivo Models : Use xenograft mice (e.g., HCT-116 colorectal cancer) with pharmacokinetic monitoring (plasma half-life, tissue distribution) .

Q. What are the critical considerations for ensuring compound stability during storage and handling?

  • Methodological Answer :

  • Storage Conditions : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the sulfonamide group .
  • Solubility Testing : Pre-dissolve in DMSO (≤0.1% final concentration in assays) to avoid aggregation.
  • Degradation Analysis : Monitor via HPLC-UV at 254 nm; detect hydrolytic byproducts (e.g., free thiophene sulfonic acid) .

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